Methyl 5-hydroxy-2-nitrohexanoate
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Overview
Description
Methyl 5-hydroxy-2-nitrohexanoate is an organic compound with a complex structure that includes a nitro group, a hydroxyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2-nitrohexanoate typically involves the nitration of a precursor compound, followed by esterification. One common method is the nitration of 5-hydroxyhexanoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 5-hydroxy-2-nitrohexanoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation is common to maintain optimal reaction conditions and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-nitrohexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: 5-oxo-2-nitrohexanoate
Reduction: Methyl 5-amino-2-nitrohexanoate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl 5-hydroxy-2-nitrohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2-nitrohexanoate depends on its chemical structure. The nitro group can participate in redox reactions, while the hydroxyl and ester groups can undergo various chemical transformations. These functional groups interact with molecular targets such as enzymes and receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Methyl 5-hydroxy-2-nitrohexanoate can be compared with similar compounds like:
Methyl 5-hydroxyhexanoate: Lacks the nitro group, making it less reactive in redox reactions.
Methyl 2-nitrohexanoate: Lacks the hydroxyl group, reducing its ability to participate in hydrogen bonding and other interactions.
5-hydroxy-2-nitrohexanoic acid: The free acid form, which is more acidic and less lipophilic compared to the ester form.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
88238-92-0 |
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Molecular Formula |
C7H13NO5 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-nitrohexanoate |
InChI |
InChI=1S/C7H13NO5/c1-5(9)3-4-6(8(11)12)7(10)13-2/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
VRTGDGMAJKAYQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(=O)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
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